5-chloro-N-(5-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Overview
Description
5-chloro-N-(5-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a benzothiazole derivative that has been synthesized using various methods. The compound has shown promising results in several research applications, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting certain enzymes or signaling pathways. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective properties.
Biochemical and physiological effects:
The compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer and neurodegenerative disorders. The compound has also been found to enhance cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are some limitations to its use in lab experiments. The compound is not very soluble in water, which can make it difficult to work with. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 5-chloro-N-(5-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways that it targets. Another direction is to explore its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Additionally, there is a need for more studies to determine the optimal dosage and administration route for the compound. Finally, more research is needed to determine the safety and toxicity of the compound in vivo.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on this compound, and further studies are needed to fully understand its therapeutic potential.
Scientific Research Applications
The compound has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to possess neuroprotective properties and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Properties
IUPAC Name |
5-chloro-N-(5-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-12-4-2-8(16)6-10(12)14(20)19-15-18-11-7-9(17)3-5-13(11)22-15/h2-7H,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBOMDKCVUVQHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC3=C(S2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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